Cas no 512-65-2 (α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-)

α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)- structure
512-65-2 structure
Product Name:α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-
N.o CAS:512-65-2
MF:C24H42O21
MW:666.577690601349
CID:1574483
PubChem ID:25079986
Update Time:2024-03-01

α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)- Propriedades químicas e físicas

Nomes e Identificadores

    • (2S,3R,4S,5R,6S)-6-{[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tetrahydro-2H-pyran-2-yl]oxy}tetrahydrofuran-2-yl]methoxy}
    • (2S,3R,4S,5R,6S)-6-{[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tet
    • α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-
    • Q27103221
    • Hexopyranosyl-(1->1)hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranoside
    • 1(F)-alpha-D-galactosylraffinose
    • 512-65-2
    • CHEBI:27603
    • alpha-D-Gal-(1->6)-alpha-D-Glc-(1->2)-beta-D-Fru-(1↔1)-alpha-D-Gal
    • 1F-alpha-D-Galactosylraffinose
    • C08242
    • DTXSID40965467
    • Lychnose
    • (2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • alpha-D-galactopyranosyl-(1->1)-beta-D-fructofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside
    • Inchi: 1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-4-9-12(30)16(34)19(37)23(43-9)45-24(20(38)13(31)8(3-27)44-24)5-40-22-18(36)15(33)11(29)7(2-26)42-22/h6-23,25-38H,1-5H2
    • Chave InChI: BNOGJEJAYILSFT-UHFFFAOYSA-N
    • SMILES: C(O)C1OC(OCC2OC(OC3(OC(CO)C(O)C3O)COC3OC(CO)C(O)C(O)C3O)C(O)C(O)C2O)C(O)C(O)C1O

Propriedades Computadas

  • Massa Exacta: 666.22185834g/mol
  • Massa monoisotópica: 666.22185834g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 14
  • Contagem de aceitadores de ligações de hidrogénio: 21
  • Contagem de Átomos Pesados: 45
  • Contagem de Ligações Rotativas: 11
  • Complexidade: 933
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 19
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -8
  • Superfície polar topológica: 348Ų
Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.